molecular formula C₈H₆D₃Cl₃NO₃PS B1153835 O-Desethyl-O-methyl Chlorpyrifos-d3

O-Desethyl-O-methyl Chlorpyrifos-d3

Cat. No.: B1153835
M. Wt: 339.58
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desethyl-O-methyl Chlorpyrifos-d3 is a deuterated isotopologue of a chlorpyrifos metabolite, designed for use as an analytical reference standard in mass spectrometry and environmental monitoring. Its structure involves the replacement of three hydrogen atoms with deuterium (denoted by "-d3") and modifications to the alkyl groups on the phosphate moiety. Specifically, "O-Desethyl-O-methyl" indicates the removal of one ethyl group (-CH₂CH₃) and substitution with a methyl group (-CH₃) . This compound is critical for quantifying trace levels of chlorpyrifos metabolites in environmental or biological samples due to its isotopic distinction and structural similarity to non-deuterated analogs.

Properties

Molecular Formula

C₈H₆D₃Cl₃NO₃PS

Molecular Weight

339.58

Synonyms

Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between O-Desethyl-O-methyl Chlorpyrifos-d3 and related compounds, including parent pesticides, metabolites, and deuterated analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Primary Application Source
Chlorpyrifos C₉H₁₁Cl₃NO₃PS 350.59 2921-88-2 O,O-Diethyl Broad-spectrum insecticide
Chlorpyrifos-methyl C₇H₇Cl₃NO₃PS 327.50 5598-13-0 O,O-Dimethyl Grain storage protectant
Chlorpyrifos-(diethyl-d10) C₉D₁₀HCl₃NO₃PS 360.65 285138-81-0 Deuterated ethyl groups (-CD₂CD₃) Analytical internal standard
This compound Not explicitly provided<sup>†</sup> O-Desethyl, O-methyl, and deuterium Metabolite quantification standard

<sup>†</sup> Inferred structure: Likely C₈H₄D₃Cl₃NO₃PS (assuming one ethyl replaced by methyl and three deuterium substitutions).

Key Structural and Functional Differences

Substituent Modifications :

  • Chlorpyrifos : Features two ethyl groups (-OCH₂CH₃) on the phosphate moiety, contributing to its lipophilicity and pesticidal activity .
  • Chlorpyrifos-methyl : Substitutes ethyl groups with methyl (-OCH₃), reducing molecular weight and environmental persistence compared to chlorpyrifos .
  • This compound : Represents a metabolic derivative where one ethyl group is removed (-Desethyl) and replaced by methyl (-OCH₃), with deuterium enhancing detection in mass spectrometry .

Deuterated Analogs :

  • Chlorpyrifos-(diethyl-d10) : Fully deuterated ethyl groups (-CD₂CD₃) provide a distinct mass signature for residue analysis without altering chemical reactivity .
  • This compound : Partial deuteration targets specific metabolic pathways, enabling precise tracking of degradation products .

Applications: Non-deuterated compounds (e.g., chlorpyrifos, chlorpyrifos-methyl) are primarily used as pesticides. Deuterated variants serve as reference standards for analytical workflows, leveraging isotopic separation to avoid signal interference .

Research Findings and Analytical Relevance

  • Metabolite Tracking: this compound is pivotal in identifying and quantifying oxidative metabolites of chlorpyrifos in human serum and soil samples. Its deuterium labeling allows for unambiguous differentiation from endogenous metabolites during LC-MS/MS analysis .
  • Stability Data : Chlorpyrifos-methyl (CAS 5598-13-0) has a melting point of 45.5°C and a flashpoint of 182°C , whereas deuterated analogs like Chlorpyrifos-(diethyl-d10) exhibit similar physical properties but higher molecular weights due to isotopic substitution .
  • Regulatory Use : Regulatory bodies prioritize deuterated standards like this compound for compliance testing due to their ability to mimic analyte behavior without cross-reactivity .

Limitations and Data Gaps

While structural analogs such as chlorpyrifos and chlorpyrifos-methyl are well-characterized, This compound lacks publicly available data on exact molecular weight, CAS registration, and synthetic pathways. Its inferred properties rely on naming conventions and comparisons to deuterated homologs (e.g., Chlorpyrifos-(diethyl-d10)) . Further research is needed to elucidate its full physicochemical profile.

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